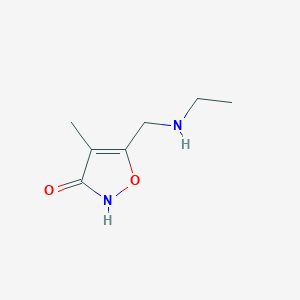
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique stereochemistry makes it valuable in enantioselective synthesis, where the spatial arrangement of atoms is crucial for the biological activity of the final product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-hydroxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as L-proline.
Esterification: The carboxyl group of L-proline is esterified using methanol in the presence of an acid catalyst to form methyl L-prolinate.
Hydroxylation: The ester is then hydroxylated at the 1-position using a suitable oxidizing agent, such as osmium tetroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Using continuous flow reactors to achieve efficient esterification.
Catalytic Hydroxylation: Employing catalytic systems that allow for selective hydroxylation with high yield and purity.
化学反応の分析
Types of Reactions
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of (S)-Methyl 1-oxopyrrolidine-2-carboxylate.
Reduction: Formation of (S)-Methyl 1-hydroxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and agrochemicals.
作用機序
The mechanism by which (S)-Methyl 1-hydroxypyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound’s stereochemistry ensures that it fits precisely into chiral environments, enhancing its efficacy in enantioselective synthesis.
類似化合物との比較
Similar Compounds
Methyl 1-hydroxypyrrolidine-2-carboxylate: The racemic mixture of the compound.
Methyl 1-hydroxyproline: A structurally similar compound with a different stereochemistry.
Methyl 1-hydroxy-2-pyrrolidone: Another related compound with a different functional group.
Uniqueness
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which makes it highly valuable in enantioselective synthesis. Its ability to form specific interactions with chiral environments distinguishes it from its racemic or structurally similar counterparts.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
methyl (2S)-1-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-6(8)5-3-2-4-7(5)9/h5,9H,2-4H2,1H3/t5-/m0/s1 |
InChIキー |
QYZUBBDYJGKUBR-YFKPBYRVSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCN1O |
正規SMILES |
COC(=O)C1CCCN1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


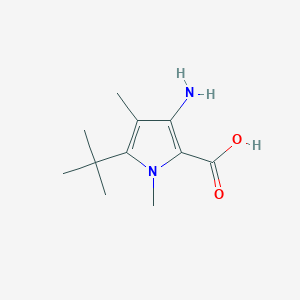
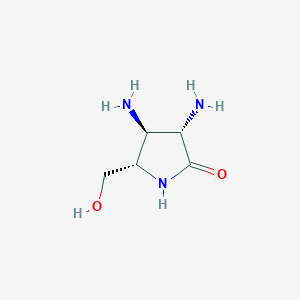


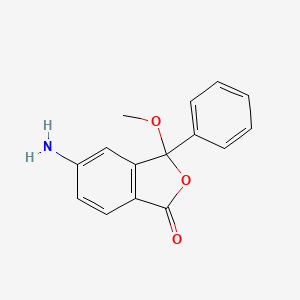
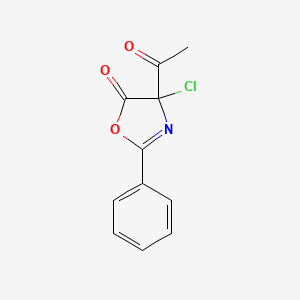
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)

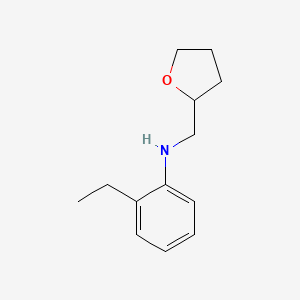
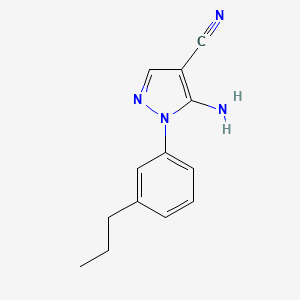
![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
